Doqualast is a compound that has garnered attention in the field of pharmaceutical research, particularly for its potential applications in treating various medical conditions. It is classified under a specific category of chemical compounds that exhibit unique biological activities. Understanding its source, classification, and potential applications is crucial for further research and development.
Doqualast is derived from a series of synthetic processes aimed at producing compounds with therapeutic properties. It falls under the category of pharmacological agents, specifically targeting pathways involved in disease mechanisms. The classification of Doqualast can be further delineated based on its chemical structure and biological activity, placing it among compounds that modulate specific biological targets.
The synthesis of Doqualast involves several steps that utilize advanced organic chemistry techniques. The primary methods include:
These methods ensure that Doqualast is synthesized with high yield and purity, which is essential for its subsequent analysis and application.
The molecular structure of Doqualast can be represented by its chemical formula, which reveals the arrangement of atoms within the molecule. Detailed structural data includes:
The three-dimensional conformation can be analyzed using computational modeling techniques to predict how it interacts with biological targets.
Doqualast participates in various chemical reactions that are pivotal for its function as a pharmacological agent. Key reactions include:
These reactions are essential for elucidating the compound's mechanism of action and potential therapeutic effects.
The mechanism of action of Doqualast involves its interaction with specific biological targets, which may include receptors or enzymes related to disease pathology. Key points include:
Data from pharmacological studies provide insights into the efficacy and safety profile of Doqualast.
Understanding the physical and chemical properties of Doqualast is vital for its formulation and application:
Relevant data from experimental analyses contribute to a comprehensive understanding of these properties.
Doqualast shows promise in several scientific applications:
The multifaceted applications of Doqualast highlight its significance in both research and therapeutic contexts, warranting further investigation into its properties and effects.
Doqualast was developed as a mast cell stabilizer with structural similarities to disodium cromoglycate. Its discovery emerged from research into inhibitors of allergic mediator release. The compound’s identifier "64019-03-0" follows CAS registry conventions, while its SMILES notation (C1=CC2=NC3=C(C=C(C=C3)C(=O)O)C(=O)N2C=C1) and InChIKey (HMZDSBSMNLBGIW-UHFFFAOYSA-N) provide unambiguous representations of its fused quinazoline-pyridine core and carboxylic acid substituent [1].
Chemical Classification
Table 1: Physicochemical Properties of Doqualast
| Property | Value | Method/Prediction |
|---|---|---|
| Melting Point | 354°C | Experimental |
| Density | 1.46 ± 0.1 g/cm³ | Predicted |
| pKa | 4.00 ± 0.20 | Predicted (acidic) |
| Boiling Point | 524.4 ± 52.0 °C | Predicted |
| Solubility | Limited (high m.p. suggests low aqueous solubility) | Estimated |
Pharmacological Category
Table 2: Clinical Parameters in Dietary-Induced Hyperuricemia Study
| Parameter | Pre-Treatment | Post-Treatment (200 mg TID) | Change |
|---|---|---|---|
| Serum Uric Acid | 7.84 ± 0.9 mg/dL | 5.09 ± 0.8 mg/dL | ↓ 35%* |
| Uric Acid Clearance | 7.6 ± 2.5 mL/min | 11.5 ± 2.4 mL/min | ↑ 51%* |
| Total Serum Cholesterol | 222 ± 70 mg/dL | 159 ± 48 mg/dL | ↓ 28%* |
Statistically significant (p<0.05) [1]
Regulatory Status
Patent Landscape
Summary of Compound Nomenclature
| Identifier Type | Value |
|---|---|
| CAS Registry No. | 64019-03-0 |
| IUPAC Name | 11-oxopyrido[2,1-b]quinazoline-2-carboxylic acid |
| SMILES | C1=CC2=NC3=C(C=C(C=C3)C(=O)O)C(=O)N2C=C1 |
| InChIKey | HMZDSBSMNLBGIW-UHFFFAOYSA-N |
Doqualast exemplifies targeted innovation in immunomodulation, with untapped potential in metabolic disorders. Its dual pharmacology and evolving IP context warrant continued surveillance of both therapeutic and intellectual property developments.
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: